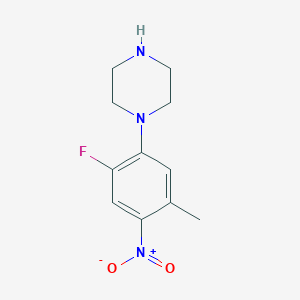![molecular formula C17H15BrF3N3O3 B11079200 methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate](/img/structure/B11079200.png)
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. These structural features contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The brominated pyridyl compound is then subjected to an amination reaction to introduce the amino group.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Acylation: The final step involves the acylation of the amino group with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- METHYL 2-AMINO-5-BROMOBENZOATE
- METHYL 2-[(5-BROMO-2-PYRIDYL)OXY]ACETATE
Uniqueness
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is unique due to its combination of a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
属性
分子式 |
C17H15BrF3N3O3 |
|---|---|
分子量 |
446.2 g/mol |
IUPAC 名称 |
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H15BrF3N3O3/c1-27-15(26)16(17(19,20)21,23-13-8-7-12(18)10-22-13)24-14(25)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
XDYIUYVPIJOXIA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Br)NC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11079118.png)
![10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11079120.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)
![3'-(1H-Indol-3-ylmethyl)-5'-isopropyl-1-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11079123.png)
![3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11079133.png)
![Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate](/img/structure/B11079142.png)
![Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11079151.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079156.png)
methyl}aniline](/img/structure/B11079158.png)
![1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline](/img/structure/B11079164.png)


![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11079189.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11079196.png)
